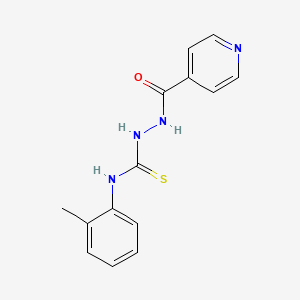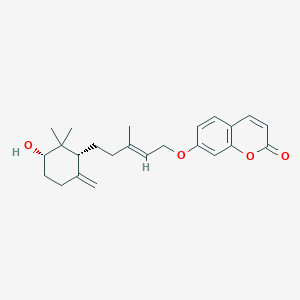![molecular formula C26H27N9O B1225990 [4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)
[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone is a member of pyridines and a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity
Enzyme Inhibition and Therapeutic Potential : A study synthesized derivatives similar to the chemical , exhibiting considerable inhibitory activity against the α-glucosidase enzyme. This points towards potential therapeutic applications, particularly in the treatment of diseases like diabetes (Abbasi et al., 2019).
Antibacterial and Cytotoxicity Profile : Another research synthesized derivatives and evaluated their antibacterial potential and cytotoxicity. The results showed good enzyme inhibitory activity, indicating potential as therapeutic agents in treating bacterial infections (Hussain et al., 2017).
Antipsychotic and CNS Activity
- Potential Antipsychotic Agents : Certain derivatives displayed depressive action on the central nervous system, suggesting potential use as antipsychotic agents (Śladowska et al., 1996).
Antibacterial Applications
- Antibacterial Agents with Mild Cytotoxicity : Synthesis of certain derivatives demonstrated decent inhibitory activity against both Gram-positive and Gram-negative bacteria, with mild cytotoxicity. This implies their utility as antibacterial agents (Abbasi et al., 2018).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
- Treatment of Type 2 Diabetes : A compound structurally related to the given chemical showed potent inhibition of dipeptidyl peptidase IV, an enzyme related to glucose metabolism, indicating its potential as a treatment for type 2 diabetes (Ammirati et al., 2009).
Radioactive Labeling for Parkinson's Disease Imaging
- Imaging of LRRK2 Enzyme in Parkinson's Disease : A study involved the synthesis of a compound for use as a PET agent to image the LRRK2 enzyme in Parkinson's disease, indicating potential applications in diagnostic imaging (Wang et al., 2017).
Antiprotozoal Activity
- Development of Antiprotozoal Agents : Research on derivatives of the compound showed promising antiprotozoal activity, which could be beneficial in the treatment of diseases like malaria and amoebiasis (Ansari et al., 2017).
Eigenschaften
Produktname |
[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone |
|---|---|
Molekularformel |
C26H27N9O |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-(4-pyrimidin-2-ylpiperazin-1-yl)isoquinolin-4-yl]methanone |
InChI |
InChI=1S/C26H27N9O/c36-24(33-13-17-35(18-14-33)26-29-9-4-10-30-26)22-19-31-23(21-6-2-1-5-20(21)22)32-11-15-34(16-12-32)25-27-7-3-8-28-25/h1-10,19H,11-18H2 |
InChI-Schlüssel |
ZGBDOUWUMKSJJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=NC=CC=N5)C6=NC=CC=N6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)
![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)
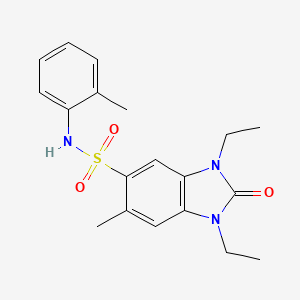
![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)
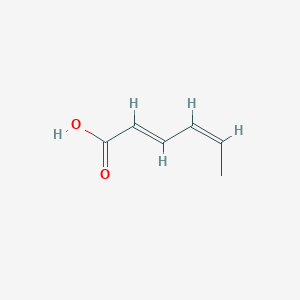
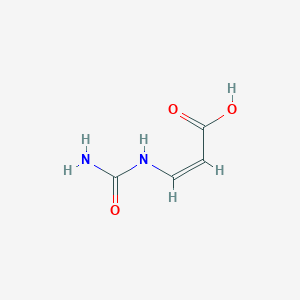
![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
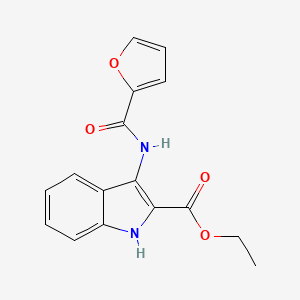
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

